Bttaa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

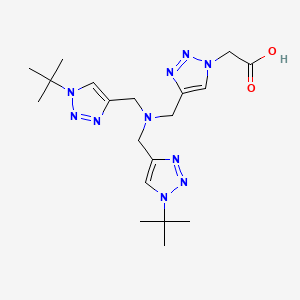

BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is primarily a ligand for Copper (I) . It plays a crucial role in Cu(I)-catalyzed Alkyne-Azide click chemistry reactions (CuAAC) .

Mode of Action

This compound interacts with its target, Copper (I), to accelerate the CuAAC reaction . It maintains the Cu(I) oxidation state of copper sources, which is essential for the reaction . Additionally, it protects biomolecules from oxidative damage during the labeling reaction .

Biochemische Analyse

Biochemical Properties

BTTAA plays a crucial role in biochemical reactions, particularly in CuAAC, also known as “click chemistry.” It interacts with copper(I) ions to stabilize them and facilitate the cycloaddition reaction between azides and alkynes. This interaction is essential for the formation of triazole rings, which are commonly used in bioconjugation and labeling of biomolecules. This compound’s ability to enhance reaction rates while reducing copper-induced cytotoxicity makes it a preferred ligand in various biochemical applications .

Cellular Effects

This compound influences various cellular processes by enabling efficient bioconjugation with minimal cytotoxicity. It allows for the labeling of biomolecules within cells without significantly disrupting cellular functions. This compound has been shown to have minimal impact on cell signaling pathways, gene expression, and cellular metabolism, making it suitable for use in live-cell imaging and other cellular studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to copper(I) ions and stabilizing them, which enhances the efficiency of the CuAAC reaction. This stabilization reduces the amount of copper required for the reaction, thereby minimizing cytotoxic effects. This compound’s unique structure allows it to form strong interactions with copper(I) ions, facilitating the rapid and efficient formation of triazole rings .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability over time, maintaining its effectiveness in CuAAC reactions. Studies have shown that this compound remains stable under various conditions, and its degradation products do not significantly impact cellular functions. Long-term studies have indicated that this compound can be used in both in vitro and in vivo experiments without causing adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively enhances CuAAC reactions without causing toxicity. At higher dosages, there may be threshold effects where the compound’s benefits are outweighed by potential adverse effects. It is crucial to optimize the dosage to achieve the desired outcomes while minimizing any toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to bioconjugation and labeling of biomolecules. It interacts with enzymes and cofactors that facilitate the CuAAC reaction, influencing metabolic flux and metabolite levels. The compound’s ability to enhance reaction rates while minimizing cytotoxicity makes it a valuable tool in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently, allowing it to reach its target sites for CuAAC reactions. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This efficient transport and distribution are essential for its effectiveness in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles, where it can exert its effects on CuAAC reactions. The compound’s ability to localize within cells without causing significant disruptions to cellular functions makes it a valuable tool in various biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BTTAA is synthesized through a series of chemical reactions involving the formation of triazole rings and the incorporation of tert-butyl groups. The detailed synthetic route involves the reaction of azide-functionalized molecules with alkyne-functionalized molecules in the presence of copper(I) catalysts .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BTTAA unterliegt hauptsächlich Kupfer(I)-katalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC). Diese Art von Reaktion ist hochspezifisch und effizient, was zur Bildung stabiler Triazolbindungen führt .

Häufige Reagenzien und Bedingungen

Die gängigen Reagenzien, die bei CuAAC-Reaktionen mit this compound verwendet werden, umfassen Kupfersulfat (CuSO4) als Kupferquelle, Natriumaskorbat als Reduktionsmittel und einen Phosphatpuffer, um den pH-Wert der Reaktion aufrechtzuerhalten. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus CuAAC-Reaktionen mit this compound entstehen, sind triazolgebundene Konjugate. Diese Produkte sind hochstabil und können für verschiedene Biokonjugationsanwendungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

BTTAA hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Zu seinen wichtigsten Anwendungen gehören:

Arzneimittelentwicklung: Die Verbindung wird bei der Synthese von Arzneimittelkonjugaten verwendet, die eine gezielte Abgabe von Therapeutika ermöglichen.

Materialwissenschaften: This compound wird bei der Entwicklung fortschrittlicher Materialien mit bestimmten Eigenschaften wie erhöhter Leitfähigkeit oder Biokompatibilität eingesetzt.

Wirkmechanismus

This compound wirkt, indem es Kupfer(I)-Ionen während CuAAC-Reaktionen stabilisiert. Diese Stabilisierung wird durch die Bildung eines Komplexes zwischen this compound und Kupfer(I) erreicht, der die Oxidation von Kupfer(I) zu Kupfer(II) verhindert. Die stabilisierten Kupfer(I)-Ionen katalysieren dann die Cycloadditionsreaktion zwischen Aziden und Alkinen, was zur Bildung von Triazolbindungen führt .

Vergleich Mit ähnlichen Verbindungen

BTTAA wird häufig mit anderen Kupfer(I)-stabilisierenden Liganden wie Tris(3-hydroxypropyltriazolylmethyl)amin (THPTA) und Tris(benzyltriazolylmethyl)amin (TBTA) verglichen. Während all diese Liganden in CuAAC-Reaktionen wirksam sind, bietet this compound mehrere Vorteile:

Wasserlöslichkeit: Im Gegensatz zu TBTA ist this compound wasserlöslich, wodurch es für biologische Anwendungen besser geeignet ist.

Höhere Reaktionsausbeute: This compound bietet im Vergleich zu THPTA und TBTA eine höhere Geschwindigkeitsverbesserung, was zu schnelleren und effizienteren Reaktionen führt.

Niedrigere Zytotoxizität: This compound minimiert Störungen des physiologischen Zustands von Zellen, reduziert die Zytotoxizität und macht es biokompatibler.

Ähnliche Verbindungen umfassen:

- Tris(3-hydroxypropyltriazolylmethyl)amin (THPTA)

- Tris(benzyltriazolylmethyl)amin (TBTA)

- Bis(benzyltriazolylmethyl)amin (BBTA)

Eigenschaften

IUPAC Name |

2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQYHUDOWOGSQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of BTTAA in copper-catalyzed bioorthogonal reactions, and how does it contribute to reaction efficiency?

A1: this compound acts as a stabilizing ligand for copper(I) ions in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This type of reaction, also known as "click chemistry," is highly valuable for its biocompatibility and efficiency in conjugating molecules. This compound enhances the reaction by:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)